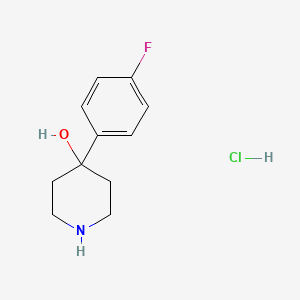

1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid is a piperidine derivative, which is a class of organic compounds containing a six-membered ring with five methylene groups and one amine group. Piperidine derivatives are known for their presence in various alkaloids and pharmaceutical compounds. They are of significant interest in medicinal chemistry due to their biological activities and their use as building blocks for more complex chemical entities .

Synthesis Analysis

The synthesis of piperidine-related compounds can involve several steps, including allylb

Scientific Research Applications

Antibacterial Evaluation

Research conducted by Aziz‐ur‐Rehman et al. (2017) explored the synthesis of various 1,3,4-oxadiazole derivatives with 4-methylpiperidine functionalities, demonstrating valuable antibacterial properties. This indicates the potential use of 1-(1-Methylpiperidin-4-yl)piperidine-4-carboxylic acid in the development of antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

AChE Inhibitory Activity

Sivakumar et al. (2013) synthesized novel compounds involving piperidine-4-carboxylic acid that showed promising acetylcholinesterase (AChE) inhibitory activity, particularly compound 3c. This highlights its potential in the treatment of diseases like Alzheimer's (Sivakumar et al., 2013).

Gas-Phase Elimination Kinetics

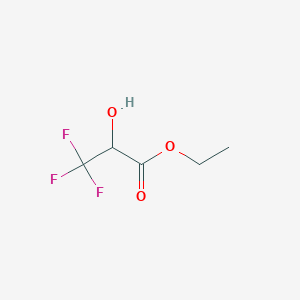

Monsalve et al. (2006) investigated the gas-phase elimination kinetics of ethyl 1-methylpiperidine-3-carboxylate and related compounds, providing insights into the decomposition processes and mechanisms at elevated temperatures (Monsalve et al., 2006).

CGRP Receptor Inhibitor Synthesis

Cann et al. (2012) developed a synthesis method for a potent calcitonin gene-related peptide (CGRP) receptor antagonist using a 1-methylpiperidin-4-yl compound, showing its application in medicinal chemistry for the treatment of migraines (Cann et al., 2012).

Antimicrobial Activity

Shahzadi et al. (2008) synthesized a triphenyltin(IV) derivative of 4-methyl-1-piperidine carbodithioic acid, exhibiting significant antimicrobial activity against various pathogens, thus presenting another application in the field of antibacterial research (Shahzadi et al., 2008).

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-13-6-4-11(5-7-13)14-8-2-10(3-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVVCBMNRXWHOBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801249293 |

Source

|

| Record name | 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

349534-98-1 |

Source

|

| Record name | 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349534-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1′-Methyl[1,4′-bipiperidine]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801249293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)

![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)